REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:27]([O:29]C)=O)=[N:4][C:5]([C:8]2[CH:9]=[C:10]3[CH:16]=[CH:15][N:14]([Si](C(C)C)(C(C)C)C(C)C)[C:11]3=[N:12][CH:13]=2)=[CH:6][CH:7]=1.O.[CH:32]([NH2:34])=O>>[NH:14]1[C:11]2=[N:12][CH:13]=[C:8]([C:5]3[CH:6]=[CH:7][C:2]4[N:1]=[CH:32][NH:34][C:27](=[O:29])[C:3]=4[N:4]=3)[CH:9]=[C:10]2[CH:16]=[CH:15]1
|
Name
|
methyl 3-amino-6-(1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-pyridine-2-carboxylate
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Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CC1)C=1C=C2C(=NC1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C)C(=O)OC
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(HPLC check, about 52 hours)
|
Duration
|
52 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction solution
|
Type
|
CUSTOM
|
Details
|
precipitates out
|
Type
|
FILTRATION
|
Details
|
This is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=2C1=NC=C(C2)C=2C=CC=1N=CNC(C1N2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |